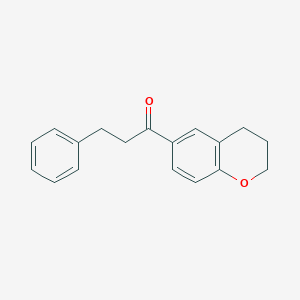
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one is an organic compound with the molecular formula C18H18O2. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one typically involves the condensation of 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde with phenylpropanone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it useful in biological studies.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways, leading to its observed biological effects. For example, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress-related pathways.
類似化合物との比較
Similar Compounds
Chroman: Another member of the benzopyran family, known for its antioxidant properties.
Flavonoids: A class of compounds with a similar benzopyran structure, widely studied for their biological activities.
Coumarins: Compounds with a benzopyranone structure, known for their anticoagulant and antimicrobial properties.
Uniqueness
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-3-phenylpropan-1-one is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
101019-08-3 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
1-(3,4-dihydro-2H-chromen-6-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H18O2/c19-17(10-8-14-5-2-1-3-6-14)15-9-11-18-16(13-15)7-4-12-20-18/h1-3,5-6,9,11,13H,4,7-8,10,12H2 |
InChIキー |
ZNUUIHHLBDFCEL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCC3=CC=CC=C3)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



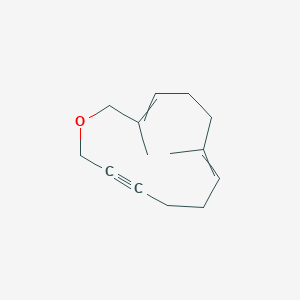

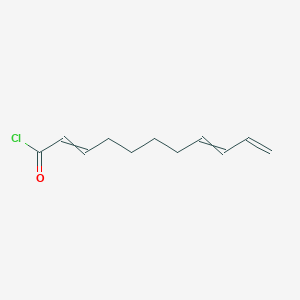

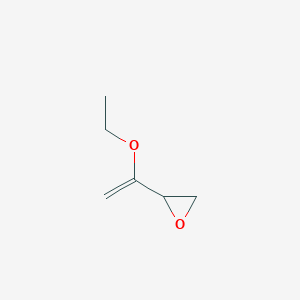
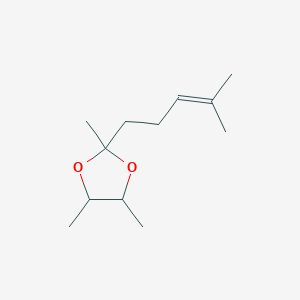

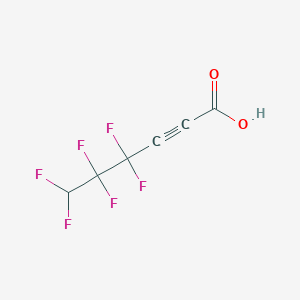
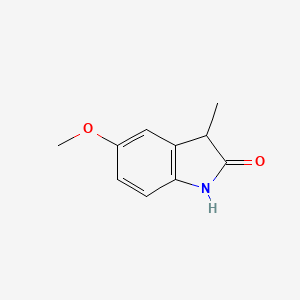
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)

![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
